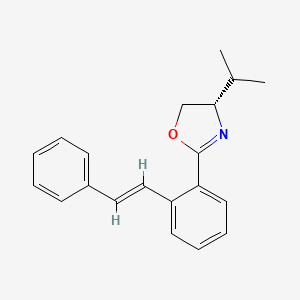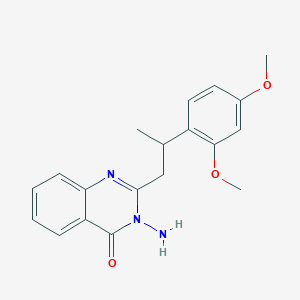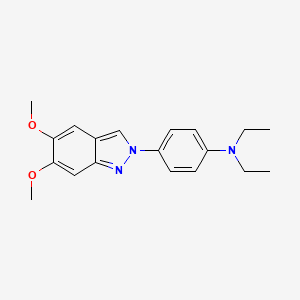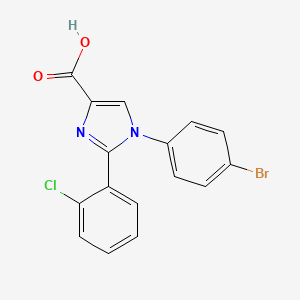![molecular formula C7H9N3S2 B12923694 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]butanenitrile CAS No. 87010-96-6](/img/structure/B12923694.png)
3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]butanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)butanenitrile is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)butanenitrile typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with an appropriate alkylating agent. One common method involves the use of butanenitrile as the alkylating agent. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone or ethanol. The reaction mixture is heated under reflux conditions for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of 3-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)butanenitrile may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)butanenitrile can undergo various chemical reactions, including:
Oxidation: The thiol group in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The thiol group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can react with the thiol group under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Alkylated or acylated thiadiazole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and anticancer properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Mécanisme D'action
The biological activity of 3-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)butanenitrile is attributed to its ability to interact with specific molecular targets. The thiadiazole ring can mimic the structure of natural biomolecules, allowing it to bind to enzymes or receptors and modulate their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the enzymatic reaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Mercapto-5-methyl-1,3,4-thiadiazole: Similar structure but lacks the butanenitrile group.
1,3,4-Thiadiazole-2-thiol: Contains a thiol group but different substituents on the thiadiazole ring.
5-Methyl-1,3,4-thiadiazole-2-thiol: Similar to the parent compound but without the butanenitrile group.
Uniqueness
3-((5-Methyl-1,3,4-thiadiazol-2-yl)thio)butanenitrile is unique due to the presence of both the thiadiazole ring and the butanenitrile group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from other thiadiazole derivatives .
Propriétés
Numéro CAS |
87010-96-6 |
|---|---|
Formule moléculaire |
C7H9N3S2 |
Poids moléculaire |
199.3 g/mol |
Nom IUPAC |
3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]butanenitrile |
InChI |
InChI=1S/C7H9N3S2/c1-5(3-4-8)11-7-10-9-6(2)12-7/h5H,3H2,1-2H3 |
Clé InChI |
WFWOUQBJRPACMG-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(S1)SC(C)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



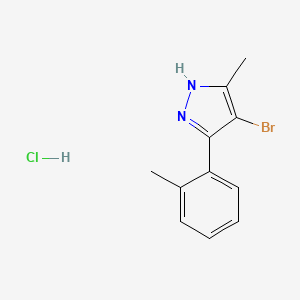
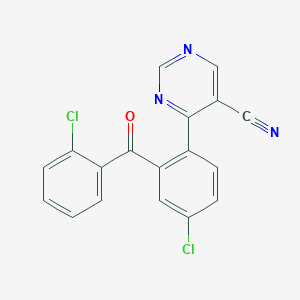

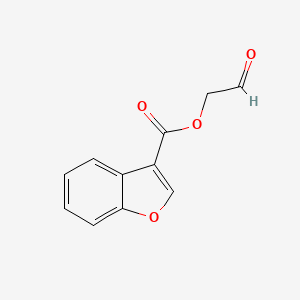
![4-Chloro-5-[(2,4-dichlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one](/img/structure/B12923637.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12923653.png)
![4-Pyrimidinamine, 6-chloro-2-(methylthio)-N-[4-(4-morpholinyl)phenyl]-](/img/structure/B12923659.png)
